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Abstract
Hemoglobin Columbia Missouri is a high-oxygen-affinity hemoglobin variant characterized by

a neutral amino acid substitution (α88[F9] Ala→Val). Due to this neutral charge change, it does

not separate from the main Hemoglobin A (HbA) peak during routine cation-exchange High-

Performance Liquid Chromatography (HPLC) analysis. This application note provides a

protocol for the presumptive identification of Hemoglobin Columbia Missouri by highlighting

the subtle chromatographic clues and the necessary subsequent workflow for confirmation.

While direct detection by HPLC is not feasible, indirect evidence, in conjunction with clinical

findings, can lead to a strong suspicion of its presence.

Introduction
High-Performance Liquid Chromatography (HPLC), particularly cation-exchange HPLC, is a

cornerstone for the routine screening and quantification of hemoglobin variants. The method

separates different hemoglobin species based on their charge differences. However, a

significant challenge arises with electrically silent or neutral hemoglobin variants, such as

Hemoglobin Columbia Missouri. These variants co-elute with the major HbA peak, rendering

them undetectable as a distinct entity on the chromatogram.

Hemoglobin Columbia Missouri is of clinical significance as its high oxygen affinity can lead

to compensatory erythrocytosis. Therefore, its identification is crucial for accurate diagnosis
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and patient management. This document outlines a standard protocol for hemoglobin variant

analysis using automated cation-exchange HPLC systems and provides detailed guidance on

the interpretation of chromatographic data to presumptively identify the presence of a co-

eluting variant like Hemoglobin Columbia Missouri.

Principle of the Method
Automated cation-exchange HPLC systems, such as the Bio-Rad Variant™ II or Trinity Biotech

Ultra², separate hemoglobin components based on their ionic interaction with a cation-

exchange column. A programmed buffer gradient with increasing ionic strength is used to elute

the different hemoglobins at characteristic retention times. The eluted fractions are detected by

a photometer, and the resulting chromatogram displays peaks corresponding to the various

hemoglobin types. While this method provides excellent resolution for many common variants,

neutral variants will not be resolved from the HbA peak.

Experimental Protocols
I. Sample Preparation

Sample Collection: Collect whole blood specimens in EDTA-containing tubes.

Sample Stability: Samples can be stored at 2-8°C for up to one week before analysis.

Hemolysate Preparation: Most automated HPLC analyzers perform automated sample

hemolysis. For manual preparation:

Mix 5 µL of whole blood with 1.0 mL of the manufacturer-provided hemolysis reagent.

Vortex the mixture for 10 seconds.

The hemolysate is now ready for injection.

II. HPLC Analysis
Instrumentation: Bio-Rad Variant™ II Hemoglobin Testing System (or equivalent cation-

exchange HPLC system).

Column: Manufacturer-supplied cation-exchange analytical cartridge.
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Reagents: Manufacturer-specific elution buffers, calibrators, and controls.

Chromatographic Conditions:

Flow Rate: As per manufacturer's program (typically 1.5 - 2.0 mL/min).

Gradient: A pre-programmed buffer gradient of increasing ionic strength.

Detection: Dual-wavelength photometer (typically 415 nm for heme and 690 nm for

background correction).

Analysis Program: Utilize the "Beta-Thalassemia Short Program" or an equivalent program

for hemoglobin variant analysis.

Procedure:

Ensure the instrument has been calibrated and quality control samples have been run

successfully.

Load the prepared patient samples into the autosampler.

Initiate the analysis sequence. The instrument will automatically inject the samples and

generate chromatograms.

Data Presentation
The following tables summarize the expected retention times and percentages for common

hemoglobin variants on a typical cation-exchange HPLC system. It is important to note that

Hemoglobin Columbia Missouri will not have a distinct entry in this table as it co-elutes with

HbA.

Table 1: Typical Retention Time Windows for Common Hemoglobin Fractions
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Hemoglobin Fraction Typical Retention Time Window (minutes)

HbF 1.00 - 1.20

HbA1c 1.50 - 1.80

HbA 2.20 - 3.20

HbA2 3.30 - 3.90

HbD 3.90 - 4.30

HbS 4.30 - 4.70

HbC 4.90 - 5.30

Note: Retention times are instrument-dependent and should be established by each laboratory.

Table 2: Quantitative Data for Common Hemoglobin Variants (Illustrative)

Genotype HbA (%) HbF (%) HbA2 (%)
Variant
(%)

Variant
Type

Retention
Time
(min)

Normal

Adult
95.0 - 98.0 < 2.0 2.0 - 3.5 - - -

Sickle Cell

Trait
50.0 - 60.0 < 2.0 2.0 - 3.5 35.0 - 45.0 HbS 4.30 - 4.70

HbC Trait 55.0 - 65.0 < 2.0 2.0 - 3.5 30.0 - 40.0 HbC 4.90 - 5.30

Beta-

Thalassemi

a Trait

> 90.0 < 5.0 > 3.5 - - -

Suspected

Hb

Columbia

Missouri

~95.0 -

98.0

(includes

variant)

< 2.0 2.0 - 3.5
Co-elutes

with HbA

Hb

Columbia

Missouri

Within HbA

window
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Interpretation and Workflow for Presumptive
Identification
The key to suspecting the presence of Hemoglobin Columbia Missouri lies in a multi-faceted

approach that combines careful examination of the HPLC chromatogram with clinical

correlation and, ultimately, confirmatory testing.

I. Chromatographic Clues (Indirect Evidence)
While a distinct peak will not be observed, the following subtle changes in the HbA peak may

be indicative of a co-eluting variant:

Peak Tailing or Fronting: The normally symmetrical HbA peak may exhibit asymmetry.

Shouldering: A small "hump" or shoulder may appear on the leading or trailing edge of the

HbA peak.

Slight Retention Time Shift: A consistent, minor shift in the retention time of the HbA peak

compared to known normal samples, although still within the established HbA window.

II. Clinical and Laboratory Correlation
A high index of suspicion for a high-oxygen-affinity hemoglobin like Columbia Missouri should

be raised when:

The patient presents with unexplained persistent erythrocytosis (elevated red blood cell

count, hemoglobin, and hematocrit).

Routine HPLC analysis returns a "normal" hemoglobin pattern.

Oxygen affinity studies (p50 measurement) indicate a left-shifted oxygen-hemoglobin

dissociation curve (i.e., high oxygen affinity).

III. Confirmatory Testing
When a co-eluting variant is suspected based on the indirect evidence above, confirmatory

testing is mandatory. The following methods should be employed:
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Oxygen Affinity Measurement (p50): This is a crucial functional assay. A low p50 value

confirms the presence of a high-oxygen-affinity hemoglobin.

DNA Sequencing: Analysis of the alpha-globin genes (HBA1 and HBA2) will definitively

identify the specific mutation responsible for Hemoglobin Columbia Missouri (α88[F9]

Ala→Val).

Mass Spectrometry: This technique can also be used to identify the amino acid substitution.

Mandatory Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1178030?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Hemoglobin Variant Analysis
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Caption: Workflow for Hemoglobin Analysis by HPLC.
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Logical Workflow for Presumptive Identification of Co-eluting Variants
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Caption: Presumptive ID of Co-eluting Variants.
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Conclusion
The identification of Hemoglobin Columbia Missouri by cation-exchange HPLC presents a

diagnostic challenge due to its co-elution with Hemoglobin A. A definitive diagnosis cannot be

made by HPLC alone. However, by maintaining a high index of suspicion in the context of

relevant clinical findings such as erythrocytosis, and by carefully scrutinizing the HPLC

chromatogram for subtle abnormalities of the HbA peak, a presumptive identification can be

made. This should always be followed by appropriate confirmatory testing, including oxygen

affinity studies and molecular analysis, to ensure an accurate diagnosis.

To cite this document: BenchChem. [Application Note: Presumptive Identification of
Hemoglobin Columbia Missouri by Cation-Exchange HPLC]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1178030#hemoglobin-columbia-
missouri-identification-by-hplc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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